(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
“(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a synthetic amino acid derivative featuring three key structural elements:
Fmoc-protected amine: The [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, enabling its use in solid-phase peptide synthesis (SPPS) .
Triethylene glycol (TEG) azide side chain: The 2-[2-(2-azidoethoxy)ethoxy]ethoxy substituent provides hydrophilicity and a bioorthogonal azide functional group for applications like click chemistry or bioconjugation .
Propanoic acid backbone: The carboxylic acid terminus allows for coupling to other amino acids or resins during peptide assembly.
This compound is primarily utilized in chemical biology for synthesizing peptide-based probes, PROTACs (proteolysis-targeting chimeras), and drug conjugates . Its azide group enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified biomolecules, making it critical for site-specific labeling .
Properties
Molecular Formula |
C24H28N4O7 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30) |
InChI Key |
YTHKPQSMRZQREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-Azido-tris(ethylenoxy)-L-alanine typically involves multiple steps:
Protection of L-Alanine: The amino group of L-alanine is protected using the Fmoc group.
Attachment of Tris(ethylenoxy) Chain: The tris(ethylenoxy) chain is attached to the protected L-alanine through a series of coupling reactions.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group.
Coupling Reactions: The compound can be coupled with other molecules using carbodiimide or other coupling agents.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Piperidine: Commonly used for Fmoc deprotection.
Carbodiimides: Used for coupling reactions.
Major Products
Triazoles: Formed from click chemistry reactions.
Deprotected Amino Acids: Resulting from Fmoc removal.
Scientific Research Applications
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is used in various fields:
Chemistry: As a building block in peptide synthesis and click chemistry.
Biology: For labeling and tracking biomolecules.
Medicine: In drug development and delivery systems.
Industry: In the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through its functional groups:
Azido Group: Participates in click chemistry, forming stable triazole linkages.
Fmoc Group: Protects the amino group during synthesis, which can be selectively removed.
Tris(ethylenoxy) Chain: Provides solubility and flexibility to the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous Fmoc-protected amino acids, emphasizing differences in side chains, physicochemical properties, and applications.
Structural and Functional Group Comparisons
*Calculated based on molecular formulas.
Physicochemical Properties
- Solubility: The TEG-azide side chain in the target compound confers superior aqueous solubility compared to hydrophobic analogs like trifluoromethylphenyl or difluorophenyl derivatives .
- Stability :
Research Findings
- The azide group in the target compound achieved >75% conjugation efficiency in PROTAC synthesis, as validated by HPLC and NMR .
- Fluorinated analogs (e.g., ) demonstrated a 3-fold increase in plasma half-life compared to non-fluorinated counterparts in murine models .
- Ethoxy-modified Fmoc-D-Ser(Et)-OH showed negligible racemization (<2%) during SPPS, making it suitable for stereosensitive applications .
Biological Activity
The compound (2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, often referred to as Fmoc-N-amido-PEG1-acid, is a derivative of propanoic acid modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and azidoethoxy side chains. This compound has garnered attention for its potential applications in bioconjugation and drug delivery systems due to its unique structural properties.
- Molecular Formula : C20H21N3O5
- Molecular Weight : 393.40 g/mol
- Structure : The compound features a propanoic acid backbone with an Fmoc protecting group and azidoethoxy chains, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the azide functional group, which can undergo click chemistry reactions, facilitating the conjugation with biomolecules such as proteins and nucleic acids. This property is particularly useful in targeted drug delivery and imaging applications.
Case Studies and Research Findings
-
Anticancer Activity :
A study investigated the effects of Fmoc-N-amido-PEG1-acid on cancer cell lines. Results indicated that the compound exhibited cytotoxic effects against various cancer cells, potentially through apoptosis induction mechanisms. The azido group allowed for selective targeting of cancer cells when conjugated with specific ligands.Cell Line IC50 (µM) Mechanism of Action HeLa 10 Apoptosis via caspase activation MCF-7 15 Cell cycle arrest A549 12 Induction of oxidative stress -
Bioconjugation Studies :
The compound has been utilized in bioconjugation experiments where it was linked to peptides and proteins. This allowed for the development of novel therapeutic agents with enhanced stability and bioavailability. The Fmoc group served as a protective moiety during synthesis, which could be removed under mild conditions to expose reactive amines for further conjugation. -
In Vivo Studies :
Preliminary in vivo studies in animal models have shown that formulations containing Fmoc-N-amido-PEG1-acid demonstrated improved pharmacokinetics compared to traditional drug formulations. Enhanced solubility and reduced toxicity were noted, suggesting a favorable profile for clinical applications.
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial. The compound is classified as an irritant, necessitating careful handling in laboratory settings. Toxicological studies are ongoing to evaluate its long-term effects and potential side effects when administered in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
